molecular formula C29H34N6O2 B10856224 N-(2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide

N-(2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide

Cat. No.: B10856224
M. Wt: 498.6 g/mol
InChI Key: YGHKTUWZPBGQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Compound 52 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C29H34N6O2

Molecular Weight

498.6 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C29H34N6O2/c1-7-24(36)33-22-17-21(13-14-23(22)35(6)16-15-34(4)5)25-26-28(32-19(2)3)30-18-31-29(26)37-27(25)20-11-9-8-10-12-20/h7-14,17-19H,1,15-16H2,2-6H3,(H,33,36)(H,30,31,32)

InChI Key

YGHKTUWZPBGQHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC(=C(C=C4)N(C)CCN(C)C)NC(=O)C=C

Origin of Product

United States

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